Guar

Description

Properties

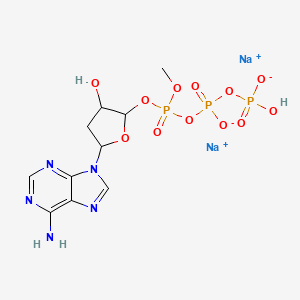

CAS No. |

9000-30-0 |

|---|---|

Molecular Formula |

C10H14N5Na2O12P3 |

Molecular Weight |

535.15 |

IUPAC Name |

disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3.2Na/c1-23-30(22,27-29(20,21)26-28(17,18)19)25-10-5(16)2-6(24-10)15-4-14-7-8(11)12-3-13-9(7)15;;/h3-6,10,16H,2H2,1H3,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2 |

InChI Key |

LUSTYMNNBDCASM-UHFFFAOYSA-L |

SMILES |

COP(=O)(OC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Guar gum; Guaran; Guar flour; Gum cyamopsis; Gum guar. |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Guar Gum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and molecular weight of guar gum, a galactomannan polysaccharide widely utilized across various industries, including pharmaceuticals, for its unique physicochemical properties. This document delves into the core structural features of this compound gum, presents quantitative data in a structured format, and outlines detailed experimental protocols for its molecular weight determination, empowering researchers and professionals in their scientific endeavors.

Chemical Structure of this compound Gum

This compound gum is a high molecular weight polysaccharide extracted from the endosperm of this compound beans (Cyamopsis tetragonolobus). Chemically, it is classified as a galactomannan, a polymer composed of a linear backbone of mannose units with galactose side chains.

The primary structure consists of a linear chain of β-(1→4)-linked D-mannopyranose residues. To this mannan backbone, single α-D-galactopyranose units are attached via (1→6) glycosidic linkages. The ratio of mannose to galactose is a critical parameter influencing the physical properties of this compound gum, with an approximate ratio of 2:1 being commonly reported, although this can range from 1.5:1 to 1.8:1 depending on the source and processing of the this compound gum.

Caption: Chemical structure of this compound gum, illustrating the β-(1→4)-linked mannan backbone with α-(1→6)-linked galactose side chains. "M" represents mannose and "G" represents galactose.

Molecular Weight of this compound Gum

This compound gum is characterized by a very high molecular weight, which is a key determinant of its significant viscosity-enhancing properties. The molecular weight of this compound gum can vary considerably depending on factors such as the plant source, growing conditions, and the extraction and processing methods employed.

| Parameter | Value Range ( g/mol ) |

| Reported Molecular Weight | 50,000 - 8,000,000 |

| Typical Molecular Weight (SEC-MALS) | 1,000,000 - 2,000,000 |

Experimental Protocols for Molecular Weight Determination

The determination of the molecular weight of a high molecular weight, polydisperse polymer like this compound gum requires specialized analytical techniques. The following sections detail the methodologies for three commonly employed methods: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Static Light Scattering (SLS), and Viscometry.

Sample Preparation for Molecular Weight Analysis

Proper sample preparation is critical for obtaining accurate and reproducible molecular weight data for this compound gum. The high viscosity of this compound gum solutions necessitates careful handling to ensure complete dissolution without degradation.

Protocol:

-

Dispersion: Weigh the required amount of this compound gum powder. To prevent clumping, first create a slurry by dispersing the powder in a small volume of a non-solvent such as isopropanol or ethanol.

-

Dissolution: Add the slurry to the desired aqueous solvent (e.g., deionized water, buffer) under vigorous and continuous stirring. A high-shear mixer can be beneficial for this step.[1]

-

Hydration: Allow the solution to stir for a sufficient period (typically several hours to overnight) at ambient temperature to ensure full hydration and dissolution. Gentle heating can be applied to expedite the process, but prolonged exposure to high temperatures should be avoided to prevent thermal degradation.

-

Filtration: For techniques like SEC-MALS and SLS, it is crucial to remove any particulate matter. Filter the this compound gum solution through a series of filters with decreasing pore sizes (e.g., 5 µm followed by 0.45 µm or 0.22 µm) into a clean, dust-free container.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique that separates molecules based on their hydrodynamic volume and then uses light scattering to determine the absolute molar mass of the eluting fractions.

References

The Origin and Botanical Source of Cyamopsis tetragonoloba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamopsis tetragonoloba, commonly known as guar, is a drought-tolerant legume cultivated primarily for its seed endosperm, which is the source of this compound gum. This galactomannan polysaccharide has extensive applications in various industries, including pharmaceuticals, due to its unique viscosifying, stabilizing, and emulsifying properties. This technical guide provides an in-depth overview of the origin, botanical characteristics, and chemical composition of Cyamopsis tetragonoloba. It also details key experimental protocols for the analysis of this compound gum and presents a visualization of the galactomannan biosynthesis pathway.

Origin and Botanical Source

Cyamopsis tetragonoloba (L.) Taub. is a member of the Fabaceae (legume) family.[1] While its exact origin is unknown as it has never been found in a wild state, it is believed to have been domesticated in the Indo-Pakistani subcontinent.[2][3][4] It is hypothesized that C. tetragonoloba developed from the African species Cyamopsis senegalensis.[3][5] Today, India is the largest producer of this compound, accounting for approximately 80% of the world's production.[6] Other significant growing regions include Pakistan, the United States (specifically Texas), Australia, and parts of Africa.[5]

The plant is an annual herb that can grow up to 2-3 meters in height.[3][5] It has a single, upright stem with branching.[3][5] The leaves are trifoliate and, along with the stems, are typically hairy.[5][6] The plant develops root nodules that harbor nitrogen-fixing bacteria, making it a valuable crop for improving soil fertility.[3][5] The flowers are typically white to bluish-purple and are borne in clusters.[5][6] The pods are 4-10 cm long and contain 5 to 12 small, hard seeds.[6]

Data Presentation: Chemical Composition and Physical Properties

The primary component of interest in the this compound seed is the galactomannan gum found in the endosperm. The seed itself is composed of the hull (14-17%), the germ (43-47%), and the endosperm (38-45%). The chemical composition of both the whole this compound seed and the processed this compound gum is summarized in the tables below.

Table 1: Proximate Analysis of Cyamopsis tetragonoloba Seed

| Constituent | Percentage (%) | Reference |

| Protein | 25.80 - 33.25 | [7] |

| Fat | 1.70 - 3.32 | [7] |

| Crude Fiber | 11.06 - 11.6 | [7] |

| Ash | 3.33 - 4.96 | [7] |

| Moisture | 8.37 - 10.0 | [7] |

| Carbohydrates | Remainder |

Table 2: Composition of Food-Grade this compound Gum

| Component | Percentage (%) | Reference |

| Galactomannan | 80.0 (minimum) | [6] |

| Protein | 3.73 - 5.0 | [7] |

| Fat | 0.7 - 1.50 | [7] |

| Crude Fiber | 1.24 | [7] |

| Ash | 0.7 - 0.83 | [7] |

| Moisture | 10.0 - 12.0 (maximum) | [6][8] |

Table 3: Typical Specifications of Food-Grade this compound Gum

| Parameter | Specification | Reference |

| Physical Properties | ||

| Appearance | White to yellowish-white, nearly odorless powder | [8] |

| Mesh Size | 100 - 200 | [8] |

| pH (1% solution) | 5.5 - 7.0 | [8] |

| Viscosity (1% solution) | 2000 - 6000 cPs | [6][8] |

| Chemical Properties | ||

| Mannose:Galactose Ratio | Approximately 2:1 |

Experimental Protocols

Determination of this compound Gum Viscosity using a Brookfield Viscometer

Objective: To measure the viscosity of a this compound gum solution, which is a critical quality parameter.

Methodology:

-

Preparation of this compound Gum Solution (1% w/v):

-

Accurately weigh 1.0 g of this compound gum powder.

-

Measure 99.0 mL of deionized water into a beaker.

-

While stirring the water vigorously with a magnetic stirrer, slowly and evenly add the this compound gum powder to the vortex to prevent lump formation.

-

Continue stirring for a minimum of 2 hours to ensure complete hydration of the gum.

-

Allow the solution to stand for at least 30 minutes to eliminate any entrapped air bubbles.

-

-

Viscometer Setup and Calibration:

-

Use a Brookfield rotational viscometer.

-

Select an appropriate spindle and rotational speed based on the expected viscosity. For a 1% solution, a spindle from the RV series (e.g., RV-3 to RV-6) at 20 RPM is often suitable.

-

Ensure the viscometer is level and the spindle is clean and dry.

-

Perform a zero calibration according to the instrument's manual.

-

-

Measurement:

-

Gently immerse the selected spindle into the center of the this compound gum solution in the beaker until the fluid level reaches the immersion mark on the spindle shaft.

-

Allow the temperature of the solution to equilibrate to a standard temperature, typically 25°C, using a water bath if necessary.

-

Start the viscometer motor at the selected speed.

-

Allow the reading to stabilize for at least 60 seconds.

-

Record the viscosity reading in centipoise (cP).

-

Determination of Galactomannan Content and Mannose to Galactose Ratio

Objective: To quantify the galactomannan content and determine the ratio of its constituent monosaccharides, mannose and galactose.

Methodology:

-

Acid Hydrolysis:

-

Accurately weigh approximately 100 mg of this compound gum into a screw-capped test tube.

-

Add 10 mL of 2 M trifluoroacetic acid (TFA).

-

Seal the tube tightly and place it in a heating block or oven at 121°C for 2 hours to hydrolyze the polysaccharide into its constituent monosaccharides.

-

After cooling, centrifuge the hydrolysate to pellet any insoluble material.

-

Transfer the supernatant to a clean tube and evaporate the TFA under a stream of nitrogen.

-

Re-dissolve the dried residue in a known volume of deionized water (e.g., 1 mL).

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

System: An HPLC system equipped with a refractive index (RI) detector.

-

Column: A carbohydrate analysis column (e.g., a column with L22 packing material as per USP-NF).

-

Mobile Phase: A degassed solution of acetonitrile and water (e.g., 80:20 v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare individual standard solutions of D-mannose and D-galactose of known concentrations.

-

Analysis: Inject the hydrolyzed sample and the standard solutions into the HPLC system.

-

Quantification: Identify and quantify the mannose and galactose peaks in the sample chromatogram by comparing their retention times and peak areas with those of the standards. The galactomannan content is the sum of the quantified mannose and galactose. The mannose to galactose ratio is calculated from their respective concentrations.

-

Mandatory Visualizations

Galactomannan Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of galactomannan in the endosperm of Cyamopsis tetragonoloba.

Caption: Key enzymatic steps in the biosynthesis of galactomannan in this compound.

Experimental Workflow for this compound Gum Analysis

The logical flow for the quality control analysis of this compound gum is depicted in the following diagram.

Caption: A typical workflow for the analysis of this compound gum from seed to final report.

References

- 1. researchgate.net [researchgate.net]

- 2. Dietary fiber this compound gum-induced shift in gut microbiota metabolism and intestinal immune activity enhances susceptibility to colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Gum-Induced Changes in Gut Microbiota Metabolic Activity and Intestinal Immune Response Augments Susceptibility to Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Metabolic response of intestinal microbiota to this compound gum consumption [frontiersin.org]

The intricate Pathway of Galactomannan Biosynthesis in Guar Beans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Guar gum, a galactomannan polysaccharide extracted from the endosperm of this compound beans (Cyamopsis tetragonoloba), is a substance of significant interest across various industries, including pharmaceuticals, due to its unique viscosifying and stabilizing properties. This technical guide delves into the core of its production within the this compound bean, elucidating the complex biosynthetic pathway of galactomannan. This document provides an in-depth overview of the key enzymes, their mechanisms, and the experimental protocols for their study, tailored for professionals in research and drug development.

The Galactomannan Biosynthesis Pathway: An Overview

The synthesis of galactomannan in this compound beans is a multi-step enzymatic process that takes place in the Golgi apparatus of endosperm cells. The pathway begins with the activation of monosaccharide precursors, which are then polymerized into the final galactomannan structure—a linear backbone of β-1,4-linked D-mannose residues with single α-1,6-linked D-galactose side chains.

The key enzymes orchestrating this synthesis are:

-

Phosphomannose Isomerase (PMI)

-

Phosphomannomutase (PMM)

-

Mannose-1-Phosphate Guanylyltransferase (GDP-MP)

-

UDP-Galactose 4-Epimerase (UGE)

-

Mannan Synthase (ManS)

-

Galactomannan Galactosyltransferase (GMGT)

The availability of the nucleotide sugar precursors, GDP-D-mannose and UDP-D-galactose, is a critical control point in the pathway.

Key Enzymes and Their Kinetic Properties

A thorough understanding of the enzymes involved is crucial for any potential modulation of galactomannan synthesis. While specific kinetic data for all enzymes directly from this compound beans is not exhaustively available in the literature, the following table summarizes the known information and data from homologous enzymes in other plant species.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Km | Vmax | Source of Data |

| Phosphomannose Isomerase | PMI | Fructose-6-phosphate | Mannose-6-phosphate | - | - | Characterized in various plants |

| Phosphomannomutase | PMM | Mannose-6-phosphate | Mannose-1-phosphate | - | - | Mammalian PMM2 shows higher Vmax with mannose-1-P than glucose-1-P[1] |

| Mannose-1-Phosphate Guanylyltransferase | GDP-MP | Mannose-1-phosphate, GTP | GDP-D-mannose, PPi | - | - | Activity confirmed in Arabidopsis thaliana[2] |

| UDP-Galactose 4-Epimerase | UGE | UDP-Glucose | UDP-Galactose | 0.5 mM (for UDP-galactose) | - | Aeromonas hydrophila[3] |

| Mannan Synthase | ManS | GDP-D-mannose | β-1,4-mannan backbone | - | - | Identified and characterized from this compound[4][5] |

| Galactomannan Galactosyltransferase | GMGT | UDP-Galactose, Mannan backbone | Galactomannan | - | - | Activity positively correlated with galactomannan content in this compound[1] |

Note: '-' indicates that specific quantitative data for this compound bean enzymes were not found in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the galactomannan biosynthesis pathway. These protocols are based on established methods and can be adapted for use with this compound bean endosperm tissue.

General Enzyme Extraction from this compound Endosperm

A general workflow for the extraction of enzymes from developing this compound seeds is essential before conducting individual enzyme assays.

Protocol:

-

Tissue Preparation: Harvest developing this compound pods at the optimal stage for galactomannan synthesis (approximately 25-35 days after flowering). Excise the endosperm tissue and immediately freeze in liquid nitrogen.

-

Homogenization: Grind the frozen endosperm to a fine powder using a pre-chilled mortar and pestle. Homogenize the powder in a suitable extraction buffer (e.g., 100 mM HEPES-NaOH, pH 7.5, containing 10% (v/v) glycerol, 5 mM DTT, and protease inhibitors).

-

Filtration and Centrifugation: Filter the homogenate through several layers of Miracloth to remove cell debris. Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet larger organelles.

-

Fractionation: The resulting supernatant contains the cytosolic fraction. To isolate the microsomal fraction (containing the Golgi apparatus), centrifuge the low-speed supernatant at a high speed (e.g., 100,000 x g for 1 hour at 4°C). The pellet will contain the microsomal membranes, which can be resuspended in a suitable buffer.

-

Protein Quantification: Determine the protein concentration of the extracts using a standard method such as the Bradford assay.

Mannose-1-Phosphate Guanylyltransferase (GDP-MP) Assay

This assay measures the formation of GDP-D-mannose from mannose-1-phosphate and GTP.

Principle: The production of pyrophosphate (PPi) in the forward reaction is coupled to the oxidation of NADH in the presence of UDP-glucose pyrophosphorylase, phosphoglucomutase, and glucose-6-phosphate dehydrogenase. The decrease in absorbance at 340 nm is monitored.

Reaction Mixture:

-

100 mM HEPES-NaOH, pH 7.6

-

10 mM MgCl₂

-

1 mM DTT

-

2 mM GTP

-

2 mM Mannose-1-phosphate

-

Coupling enzymes and substrates (UDP-glucose pyrophosphorylase, phosphoglucomutase, glucose-6-phosphate dehydrogenase, NAD⁺, UDP-glucose)

-

Enzyme extract

Procedure:

-

Combine all reaction components except the enzyme extract in a cuvette.

-

Incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

Mannan Synthase (ManS) Assay

This assay measures the incorporation of radiolabeled mannose from GDP-[¹⁴C]mannose into a growing mannan polymer.

Principle: Radiolabeled GDP-mannose is incubated with a microsomal fraction containing Mannan Synthase. The resulting radiolabeled mannan polymer is then precipitated and quantified by scintillation counting.

Reaction Mixture:

-

50 mM HEPES-NaOH, pH 7.0

-

10 mM MnCl₂

-

0.5% (w/v) Triton X-100

-

1 mM GDP-[¹⁴C]mannose (specific activity ~10,000 dpm/nmol)

-

Microsomal enzyme fraction

Procedure:

-

Combine the reaction components in a microcentrifuge tube.

-

Initiate the reaction by adding the microsomal fraction.

-

Incubate at 25°C for 1-2 hours.

-

Stop the reaction by adding ethanol to precipitate the polysaccharide.

-

Wash the pellet several times with 70% ethanol to remove unincorporated GDP-[¹⁴C]mannose.

-

Resuspend the pellet in water and measure the radioactivity using a scintillation counter.

Galactomannan Galactosyltransferase (GMGT) Assay

This assay measures the transfer of galactose from UDP-galactose to a mannan acceptor.

Principle: A mannan polymer (e.g., locust bean gum) is used as an acceptor substrate. The reaction is initiated by the addition of UDP-[¹⁴C]galactose and the enzyme extract. The incorporation of radioactivity into the polymer is measured.

Reaction Mixture:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MnCl₂

-

1 mg/mL mannan acceptor (e.g., locust bean gum)

-

1 mM UDP-[¹⁴C]galactose (specific activity ~10,000 dpm/nmol)

-

Enzyme extract

Procedure:

-

Combine the reaction components in a microcentrifuge tube.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at 30°C for 1-2 hours.

-

Spot the reaction mixture onto a filter paper disc and wash with successive changes of ethanol and water to remove unincorporated UDP-[¹⁴C]galactose.

-

Dry the filter paper and measure the radioactivity using a scintillation counter.

Quantification of Galactomannan Content

Accurate quantification of galactomannan in this compound beans is essential for both research and industrial applications. A common method involves acid hydrolysis followed by chromatographic analysis of the resulting monosaccharides.

Protocol:

-

Sample Preparation: Mill dried this compound endosperm to a fine powder.

-

Acid Hydrolysis: Treat a known weight of the powder with an acid (e.g., 2 M trifluoroacetic acid) at an elevated temperature (e.g., 121°C) for 1-2 hours to hydrolyze the galactomannan into its constituent monosaccharides.

-

Neutralization: Neutralize the hydrolysate with a base (e.g., sodium hydroxide).

-

Derivatization (Optional but Recommended): Derivatize the monosaccharides to enhance their detection by HPLC.

-

HPLC Analysis: Separate and quantify the mannose and galactose content using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amino-bonded column) and detector (e.g., a refractive index detector).

-

Calculation: Calculate the total galactomannan content based on the amounts of mannose and galactose detected, taking into account the known mannose-to-galactose ratio of this compound galactomannan (approximately 2:1).[6][7][8]

Conclusion

The biosynthesis of galactomannan in this compound beans is a finely tuned enzymatic process. A detailed understanding of this pathway, including the kinetic properties of the involved enzymes and robust experimental protocols for their study, is paramount for researchers aiming to modulate this compound gum properties for pharmaceutical and other advanced applications. Further research to elucidate the specific kinetic parameters of this compound enzymes and the regulatory mechanisms governing the biosynthesis pathway will undoubtedly open new avenues for the targeted modification of this valuable biopolymer.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound seed beta-mannan synthase is a member of the cellulose synthase super gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elucidation of Galactomannan Biosynthesis Pathway Genes through Transcriptome Sequencing of Seeds Collected at Different Developmental Stages of Commercially Important Indian Varieties of Cluster Bean (Cyamopsis tetragonoloba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downregulation of galactomannan galactosyltransferase in Cyamopsis tetragonoloba [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Properties and Degradation of Guar Gum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guar gum, a galactomannan polysaccharide derived from the endosperm of the this compound bean (Cyamopsis tetragonoloba), is a versatile biopolymer with extensive applications in the pharmaceutical, food, and cosmetic industries.[1] Its utility as a binder, thickener, emulsifier, and stabilizer is largely dictated by its physicochemical properties, which are in turn significantly influenced by temperature.[2] For researchers, scientists, and drug development professionals, a thorough understanding of the thermal properties and degradation behavior of this compound gum is paramount for formulation development, processing, and ensuring product stability and efficacy.

This in-depth technical guide provides a comprehensive overview of the thermal characteristics of this compound gum, detailing its behavior upon heating and the mechanisms of its thermal degradation. The guide summarizes key quantitative data, outlines experimental protocols for thermal analysis, and provides visual representations of degradation pathways and experimental workflows.

Thermal Properties of this compound Gum

The thermal properties of this compound gum are critical parameters that influence its processing and application. Key properties include its glass transition temperature (Tg), melting temperature (Tm), specific heat capacity, and thermal conductivity. These properties are often determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC).

Glass Transition and Melting Behavior

Differential Scanning Calorimetry (DSC) is a fundamental technique used to characterize the thermal transitions of polymers like this compound gum. A typical DSC thermogram reveals important information about the material's amorphous and crystalline nature.

-

Glass Transition Temperature (Tg): The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. For pure this compound gum, the glass transition temperature (Tg) has been reported to be around 93.6°C.[3] This value can be influenced by factors such as moisture content and the presence of plasticizers or other excipients in a formulation.

-

Crystallization Temperature (Tc): This is the temperature at which a disordered amorphous solid becomes a more ordered crystalline solid.

-

Melting Temperature (Tm): This is the temperature at which a crystalline solid transitions to a liquid state.

The DSC thermogram of pure this compound gum shows broad humps for Tg, Tc, and Tm due to its polymeric nature.[3]

Data on Thermal Transitions of this compound Gum and its Derivatives

The following table summarizes the characteristic thermal transition temperatures for pure this compound gum and some of its derivatives as determined by DSC.

| Material | Glass Transition Temperature (Tg) (°C) | Crystallization Temperature (Tc) (°C) | Melting Temperature (Tm) (°C) |

| Pure this compound Gum | 93.6[3] | 110.8[3] | 308.8[3] |

| Sodium Salt of this compound Gum | 104.39[3] | 129.90[3] | 286.51[3] |

| Acrylated this compound Gum | - | 80.55[3] | - |

Thermal Degradation of this compound Gum

Thermal degradation is the process by which a material breaks down at elevated temperatures. For this compound gum, this involves the cleavage of its polysaccharide chains, leading to a decrease in molecular weight, loss of viscosity, and the formation of various degradation products.[4] The thermal stability of this compound gum is a critical consideration in applications where it is exposed to heat, such as in drug manufacturing processes or in food products that undergo thermal processing.

Mechanism of Thermal Degradation

The thermal degradation of this compound gum, a galactomannan, primarily proceeds through the random scission of the β-1,4-glycosidic bonds in the mannan backbone and the α-1,6-glycosidic bonds of the galactose side chains.[5] This depolymerization leads to a reduction in the polymer's molecular weight and a corresponding decrease in the viscosity of its solutions.[4]

At lower temperatures, the initial weight loss observed in thermogravimetric analysis (TGA) is typically due to the evaporation of absorbed water. The main decomposition of the polysaccharide structure occurs at higher temperatures, generally between 200°C and 400°C.[6][7] This process involves the breaking of glycosidic linkages and the subsequent decomposition of the monosaccharide units (mannose and galactose), leading to the formation of volatile products and a carbonaceous char residue.[5]

The degradation can be influenced by several factors, including:

-

Temperature and Heating Rate: Higher temperatures and faster heating rates generally lead to a more rapid degradation.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation, which often occurs at lower temperatures than pyrolysis (degradation in an inert atmosphere).

-

pH: this compound gum solutions are stable over a wide pH range (1.0-10.5), but extreme pH conditions, especially at elevated temperatures, can accelerate hydrolysis and degradation.[8]

-

Presence of Other Substances: The presence of acids, bases, or enzymes can catalyze the hydrolytic cleavage of glycosidic bonds, leading to degradation even at moderate temperatures.[9]

Kinetics of Thermal Degradation

The kinetics of this compound gum's thermal degradation can be studied using thermogravimetric analysis (TGA) by analyzing the weight loss as a function of temperature. The activation energy (Ea) is a key kinetic parameter that represents the minimum energy required for the degradation reaction to occur. A higher activation energy indicates greater thermal stability.

One study determined the kinetic equation for the thermal degradation of this compound gum in solution, yielding an activation energy of 56.330 kJ/mol .[10] Another study on this compound gum and locust bean gum estimated the activation energy for the depolymerization of this compound gum to be 63 kJ/mol .[11]

Products of Thermal Degradation

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to identify the volatile products formed during the thermal decomposition of polymers. When subjected to pyrolysis, this compound gum breaks down into a complex mixture of smaller molecules.

The primary degradation products arise from the breakdown of the mannose and galactose units. The thermal decomposition of these monosaccharides under neutral conditions can lead to the formation of various compounds, including:

-

Dehydrated sugars

-

Oligomers formed through unselective glycosidic bond formation

The caramelization of the constituent monosaccharides at high temperatures also contributes to the complex mixture of degradation products.[7]

Experimental Protocols for Thermal Analysis

Accurate and reproducible characterization of the thermal properties and degradation of this compound gum relies on standardized experimental protocols. The following sections detail the methodologies for the key thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and compositional properties of this compound gum by measuring the change in mass as a function of temperature in a controlled atmosphere.

Applicable Standards: ASTM D3850, ISO 11358[12][13]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions and relevant standards.

-

Sample Preparation: Place a small, representative sample of this compound gum (typically 5-10 mg) into a clean, tared TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Purge Gas: Use an inert gas such as nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[14]

-

Heating Rate: A typical heating rate is 10°C/min or 20°C/min.[14]

-

Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C).

-

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, the temperature of maximum weight loss (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound gum as a function of temperature. This allows for the determination of the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

Applicable Standard: ASTM E1269 for specific heat capacity determination.[15][16]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample of this compound gum (typically 5-10 mg) into a DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.

-

Second Heating Scan: Reheat the sample at the same controlled rate as the first scan. The data from the second heating scan is typically used for analysis of thermal transitions.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the Tg as the midpoint of the step change in the baseline.

-

Identify Tc and Tm as the peak temperatures of the exothermic and endothermic events, respectively.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the chemical composition of the volatile products formed during the thermal degradation of this compound gum.

Methodology:

-

Sample Preparation: Place a small amount of the this compound gum sample into a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere within the pyrolyzer, which is directly coupled to the gas chromatograph.

-

Gas Chromatography (GC): The volatile degradation products are swept by a carrier gas into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The separated components exiting the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification.

-

Data Analysis: The mass spectra of the separated components are compared with a library of known spectra (e.g., NIST library) to identify the individual degradation products.

Visualizations

Experimental Workflow for Thermal Analysis of this compound Gum

Conceptual Pathway of this compound Gum Thermal Degradation

Conclusion

A comprehensive understanding of the thermal properties and degradation of this compound gum is essential for its effective utilization in pharmaceutical and other scientific applications. This technical guide has provided a detailed overview of the key thermal characteristics, degradation mechanisms, and analytical methodologies pertinent to this important biopolymer. The quantitative data presented in tables, along with the detailed experimental protocols, offer a practical resource for researchers and formulation scientists. The visualized workflows and degradation pathways provide a clear conceptual framework for understanding the thermal behavior of this compound gum. By leveraging this knowledge, professionals in drug development and other scientific fields can better optimize processing conditions, ensure product stability, and develop innovative formulations that harness the unique properties of this compound gum.

References

- 1. Effect of polysaccharide structure on mechanical and thermal properties of galactomannan-based films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Standard NF EN ISO 22007-2 [boutique.afnor.org]

- 4. tough-flexible-and-oil-resistant-film-from-sonicated-guar-gum-and-cellulose-nanofibers-for-food-packaging - Ask this paper | Bohrium [bohrium.com]

- 5. Characterisation of “caramel-type” thermal decomposition products of selected monosaccharides including fructose, mannose, galactose, arabinose and ribose by advanced electrospray ionization mass spectrometry methods - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. testinglab.com [testinglab.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. bteup.ac.in [bteup.ac.in]

- 9. (PDF) Preparation, characterization and properties of films obtained from cross-linked this compound gum (2013) | Rodrigo S. Banegas | 52 Citations [scispace.com]

- 10. This compound gum - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. measurlabs.com [measurlabs.com]

- 13. eurolab.net [eurolab.net]

- 14. eyoungindustry.com [eyoungindustry.com]

- 15. Standards New Zealand [standards.govt.nz]

- 16. BS EN ISO 22007-2:2015 - TC | 31 Aug 2015 | BSI Knowledge [knowledge.bsigroup.com]

The Crystalline Structure of Native Guar Gum Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Native guar gum, a galactomannan polysaccharide derived from the endosperm of Cyamopsis tetragonoloba, is a widely utilized excipient in the pharmaceutical and food industries due to its thickening, stabilizing, and binding properties. The functionality of this compound gum is intrinsically linked to its macromolecular structure, particularly its degree of crystallinity. This technical guide provides an in-depth analysis of the crystalline structure of native this compound gum powder, focusing on its characterization through X-ray diffraction (XRD), scanning electron microscopy (SEM), and differential scanning calorimetry (DSC). Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers and professionals in drug development and materials science.

The Semi-Crystalline Nature of Native this compound Gum

This compound gum is a polysaccharide with a linear backbone of β-1,4-linked mannose units to which galactose units are attached via α-1,6 linkages. While this chemical structure is well-defined, the three-dimensional arrangement of these polymer chains in the solid state is predominantly amorphous. This lack of long-range order is a key characteristic of native this compound gum powder. However, localized regions of order can exist, leading to a semi-crystalline nature. The degree of crystallinity is a critical parameter as it can influence properties such as hydration rate, solubility, and mechanical strength.

X-ray diffraction studies consistently show that native this compound gum powder exhibits a broad, diffuse halo in its diffraction pattern, which is characteristic of amorphous materials. This is typically observed in the 2θ range of 15-25°. The presence of some sharper, albeit weak, peaks indicates a small degree of crystallinity.

Quantitative Analysis of Crystalline Structure

The quantitative characterization of the crystalline structure of native this compound gum is challenging due to its low degree of crystallinity. The following tables summarize key parameters obtained from X-ray diffraction and differential scanning calorimetry analyses.

X-Ray Diffraction Data for Native this compound Gum Powder

| Parameter | Value/Description | Reference |

| Crystallinity Index (%) | Low; often not explicitly quantified due to the predominantly amorphous nature. | [General literature consensus] |

| Prominent Diffraction Peaks (2θ) | A broad amorphous halo centered around 20°.[1] | [1] |

| d-spacing (Å) | Not typically calculated due to the broad and diffuse nature of the diffraction pattern. | - |

| Crystal System | Not applicable due to the amorphous nature. | - |

| Unit Cell Parameters | Not applicable due to the amorphous nature. | - |

Note: The amorphous nature of native this compound gum precludes the determination of a well-defined crystal system and unit cell parameters. Modifications to the this compound gum structure, such as hydrolysis, can lead to an increase in crystallinity.

Thermal Properties of Native this compound Gum Powder by DSC

| Thermal Event | Temperature Range (°C) | Description |

| Glass Transition (Tg) | 90 - 120 | Represents the transition from a glassy to a rubbery state. |

| Crystallization (Tc) | 110 - 140 | Exothermic event indicating the arrangement of polymer chains into a more ordered structure upon heating. |

| Melting (Tm) | 250 - 290 | Endothermic event corresponding to the melting of the crystalline domains. |

Note: The specific temperatures for these thermal events can vary depending on the source of the this compound gum, its purity, and the experimental conditions of the DSC analysis.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of the crystalline structure of native this compound gum powder.

X-Ray Diffraction (XRD) Analysis

Objective: To determine the degree of crystallinity and identify any crystalline phases present in the native this compound gum powder.

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

Methodology:

-

Sample Preparation: A sufficient amount of native this compound gum powder is packed into a sample holder, ensuring a flat and even surface.

-

Instrument Settings:

-

Voltage: 40 kV

-

Current: 40 mA

-

Scan Range (2θ): 5° to 60°

-

Scan Speed: 2°/min

-

Step Size: 0.02°

-

-

Data Acquisition: The sample is irradiated with X-rays, and the diffraction pattern is recorded by the detector.

-

Data Analysis: The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks. The crystallinity index (CI) can be estimated using software that deconvolutes the crystalline peaks from the amorphous halo. The CI is calculated as the ratio of the area of the crystalline peaks to the total area under the curve.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology and particle shape of the native this compound gum powder.

Instrumentation: A scanning electron microscope.

Methodology:

-

Sample Mounting:

-

Place a double-sided conductive carbon adhesive tab onto an aluminum SEM stub.

-

Carefully sprinkle a small amount of the native this compound gum powder onto the adhesive tab.

-

Gently press the powder to ensure good adhesion.

-

Remove excess powder by tapping the stub on its side or using a gentle stream of compressed air.[1][2]

-

-

Sputter Coating: The mounted sample is coated with a thin layer of a conductive material, such as gold or gold-palladium, using a sputter coater. This prevents charging of the sample surface by the electron beam.

-

Imaging: The coated sample is placed in the SEM chamber. The electron beam is scanned across the sample surface, and the secondary electrons emitted are collected to form an image. Images are captured at various magnifications to observe the overall particle morphology and surface details.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of the native this compound gum powder, including glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of native this compound gum powder is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed. An empty sealed pan is used as a reference.

-

Temperature Program:

-

Initial Temperature: 25 °C

-

Heating Rate: 10 °C/min

-

Final Temperature: 300 °C

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

-

-

Data Acquisition: The sample and reference pans are heated according to the specified temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to identify the temperatures corresponding to the glass transition (a step change in the baseline), crystallization (an exothermic peak), and melting (an endothermic peak).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for X-Ray Diffraction Analysis of this compound Gum Powder.

Caption: Workflow for Scanning Electron Microscopy of this compound Gum Powder.

Caption: Workflow for Differential Scanning Calorimetry of this compound Gum Powder.

Conclusion

The crystalline structure of native this compound gum powder is best described as predominantly amorphous with localized regions of order. This semi-crystalline nature is a defining characteristic that underpins its functional properties. While a complete crystallographic description with unit cell parameters is not feasible, techniques such as XRD, SEM, and DSC provide valuable insights into its solid-state properties. The methodologies and data presented in this guide offer a robust framework for the characterization of native this compound gum powder, aiding in its effective application in pharmaceutical and other industrial formulations.

References

An In-Depth Technical Guide to the Moisture Sorption Isotherm of Guar Gum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the moisture sorption isotherm of guar gum, a critical parameter influencing its stability, functionality, and performance in pharmaceutical formulations. Understanding the interaction of this hydrocolloid with water vapor is paramount for predicting its behavior during processing, storage, and as an excipient in drug delivery systems.

Introduction to Moisture Sorption Isotherms

A moisture sorption isotherm is a graphical representation of the equilibrium moisture content of a material as a function of water activity (a_w) at a constant temperature.[1] This relationship is crucial for determining the hygroscopicity of a substance and predicting its physical and chemical stability. For pharmaceutical excipients like this compound gum, the moisture sorption isotherm provides invaluable insights into powder flow, compaction properties, and the potential for moisture-induced degradation of the active pharmaceutical ingredient (API).[2]

This compound gum, a galactomannan polysaccharide derived from the seeds of Cyamopsis tetragonoloba, is widely used in the pharmaceutical industry as a binder, disintegrant, and controlled-release agent.[3][4] Its high affinity for water, governed by its polymeric structure rich in hydroxyl groups, makes the study of its moisture sorption behavior particularly important.[5]

Experimental Determination of the Moisture Sorption Isotherm of this compound Gum

The moisture sorption isotherm of this compound gum is typically determined using gravimetric methods, where the change in mass of a sample is measured as it equilibrates with a controlled relative humidity environment. Two common techniques are the static gravimetric method and dynamic vapor sorption (DVS).

Experimental Protocols

2.1.1. Static Gravimetric Method

This traditional method involves placing a pre-weighed, dried sample of this compound gum in a series of desiccators, each containing a saturated salt solution that maintains a specific and constant relative humidity.[6] The desiccators are then placed in a constant temperature incubator.

Detailed Experimental Protocol:

-

Sample Preparation: Dry a known quantity of this compound gum powder in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved. This determines the initial dry mass of the sample.

-

Preparation of Saturated Salt Solutions: Prepare saturated solutions of various salts (e.g., lithium chloride, magnesium chloride, sodium chloride, potassium nitrate) in sealed desiccators to create a range of known water activities.

-

Equilibration: Place accurately weighed samples of the dried this compound gum in small, pre-weighed containers and suspend them above the salt solutions in the sealed desiccators.

-

Incubation: Store the desiccators in a constant temperature incubator (e.g., 10°C, 20°C, 30°C, 40°C).

-

Gravimetric Measurement: Periodically remove the samples and weigh them rapidly to minimize exposure to ambient humidity. Continue this process until the weight of each sample becomes constant, indicating that equilibrium has been reached.[7] This process can take several days to weeks.[8]

-

Data Calculation: The equilibrium moisture content (EMC) is calculated as the mass of water sorbed per unit mass of the dry this compound gum.

2.1.2. Dynamic Vapor Sorption (DVS)

DVS is a modern, automated technique that offers a more rapid and precise measurement of moisture sorption isotherms.[9] A DVS instrument continuously flows a carrier gas with a precisely controlled relative humidity over a small sample of this compound gum, while a microbalance records the change in mass over time.[10]

Detailed Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of this compound gum powder (typically 5-20 mg) onto the sample pan of the DVS instrument.

-

Drying: Start the experiment with a drying step, where a stream of dry nitrogen or air (0% RH) is passed over the sample at a defined temperature until a stable dry mass is recorded.

-

Sorption and Desorption Cycle: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument maintains the target RH until the sample mass equilibrates (i.e., the rate of change of mass with time, dm/dt , is below a specified threshold).[11]

-

Desorption: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to obtain the desorption isotherm.

-

Data Acquisition: The instrument's software automatically records the sample mass at each RH step, generating a detailed sorption and desorption isotherm.

Quantitative Data: Moisture Sorption Isotherm of this compound Gum

The following table summarizes the experimental data for the moisture adsorption isotherm of this compound gum splits at various temperatures, as determined by the gravimetric method. This data is crucial for understanding the material's behavior under different environmental conditions.

| Water Activity (a_w) | Equilibrium Moisture Content (% dry basis) at 10°C | Equilibrium Moisture Content (% dry basis) at 20°C | Equilibrium Moisture Content (% dry basis) at 30°C | Equilibrium Moisture Content (% dry basis) at 40°C |

| 0.23 | 9.8 | 9.1 | 8.5 | 7.9 |

| 0.33 | 12.5 | 11.7 | 11.0 | 10.3 |

| 0.44 | 15.2 | 14.3 | 13.5 | 12.7 |

| 0.55 | 18.5 | 17.5 | 16.6 | 15.7 |

| 0.66 | 22.8 | 21.6 | 20.5 | 19.4 |

| 0.76 | 28.5 | 27.0 | 25.6 | 24.2 |

| 0.86 | 37.0 | 35.0 | 33.2 | 31.4 |

| 0.96 | 52.5 | 49.7 | 47.1 | 44.6 |

Data adapted from the graphical representation in Vishwakarma, R. K., Shivhare, U. S., & Nanda, S. K. (2011). Moisture adsorption isotherms of this compound (Cyamposis tetragonoloba) grain and this compound gum splits. LWT-Food Science and Technology, 44(4), 977-984.[12]

Modeling the Sorption Isotherm: The GAB Model

The Guggenheim-Anderson-de Boer (GAB) model is a widely used semi-empirical equation that effectively describes the sigmoidal (Type II) sorption isotherms typical for many food and pharmaceutical materials, including this compound gum.[12]

The GAB equation is expressed as:

Where:

-

M is the equilibrium moisture content (% dry basis).

-

M_m is the monolayer moisture content, representing the amount of water tightly bound to the primary sorption sites.

-

C is the Guggenheim constant, related to the heat of sorption of the monolayer.

-

k is a constant related to the heat of sorption of the multilayer water.

-

a_w is the water activity.

The GAB model is particularly useful as it is applicable over a wide range of water activities (typically 0.1 to 0.9). The parameters derived from fitting experimental data to the GAB model provide valuable insights into the sorption mechanism and the stability of the material. For this compound gum, the GAB model has been shown to provide a satisfactory fit to the experimental data.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the moisture sorption isotherm of this compound gum using the static gravimetric method.

Implications for Drug Development

The moisture sorption isotherm of this compound gum is a critical tool for pharmaceutical scientists and drug development professionals for several reasons:

-

Stability Prediction: The isotherm helps in identifying the critical water activity above which the physical and chemical stability of the formulation may be compromised. For instance, excessive moisture uptake can lead to caking, altered dissolution rates, and potentially the degradation of moisture-sensitive APIs.

-

Excipient Functionality: The hydration properties of this compound gum are central to its function as a binder and disintegrant. The rate and extent of water uptake, as described by the sorption isotherm, will directly influence tablet hardness, disintegration time, and ultimately, the drug release profile.

-

Controlled-Release Formulations: In modified-release dosage forms, this compound gum swells upon hydration to form a gel layer that controls drug diffusion. The moisture sorption characteristics are fundamental to the kinetics of this gel layer formation and, consequently, the drug release rate. Understanding the isotherm allows for the rational design of formulations with desired release profiles.

-

Packaging and Storage: The sorption isotherm is essential for determining the appropriate packaging and storage conditions to protect the dosage form from humidity-induced changes throughout its shelf life.

Conclusion

The moisture sorption isotherm of this compound gum is a fundamental property with significant implications for its application in the pharmaceutical industry. A thorough understanding of its interaction with water, as detailed in this guide through experimental data and protocols, is essential for the formulation of stable, effective, and high-quality drug products. The GAB model serves as a valuable tool for quantifying this behavior and providing parameters that can be correlated with the performance of this compound gum in various dosage forms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Prospective of this compound gum and its derivatives as controlled drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound gum: processing, properties and food applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qia.cz [qia.cz]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application of Guar Gum as a Stabilizer in Food Emulsions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guar gum, a galactomannan polysaccharide derived from the endosperm of the this compound bean (Cyamopsis tetragonoloba), is a widely utilized hydrocolloid in the food industry. Its primary function in food systems is as a thickener and stabilizer. This document provides detailed application notes and experimental protocols for the use of this compound gum as a stabilizing agent in oil-in-water (O/W) food emulsions. Its ability to hydrate rapidly in cold water to form highly viscous solutions makes it an effective and economical choice for improving the shelf-life and texture of a variety of emulsified food products.

The stabilizing action of this compound gum in emulsions is primarily attributed to its ability to increase the viscosity of the continuous (aqueous) phase. This increase in viscosity impedes the movement of oil droplets, thereby slowing down creaming and coalescence, two of the main mechanisms of emulsion instability.

Mechanism of Stabilization

This compound gum is a polysaccharide with a primary structure consisting of a linear chain of β-(1,4)-linked D-mannose units with single α-(1,6)-linked D-galactose units as side chains. While not a classical emulsifier, as it does not significantly reduce the interfacial tension between oil and water, its high molecular weight and ability to form a complex network in the aqueous phase are key to its stabilizing function.

The mechanism can be summarized as follows:

-

Viscosity Enhancement: Upon hydration, this compound gum molecules form a three-dimensional hydrogen-bonded network that entraps water molecules, leading to a significant increase in the viscosity of the continuous phase.

-

Droplet Immobilization: The thickened aqueous phase increases the drag on the dispersed oil droplets, hindering their movement. This reduction in droplet mobility significantly slows down the rate of creaming, which is the upward movement of the less dense oil droplets.

-

Steric Hindrance: The network of this compound gum molecules can also provide a degree of steric hindrance, physically preventing oil droplets from coming into close contact and coalescing into larger droplets.

Quantitative Data on the Effect of this compound Gum on Emulsion Properties

The concentration of this compound gum has a significant impact on the physical properties and stability of oil-in-water emulsions. The following table summarizes the quantitative effects of varying this compound gum concentrations on key emulsion parameters. It is important to note that the data is compiled from different studies and experimental conditions may vary.

| This compound Gum Concentration (wt%) | Apparent Viscosity (Pa.s) at a specific shear rate | Mean Droplet Size (d₃₂) (µm) | Emulsion Stability Index (ESI) (%) | Source |

| 0.3 | Not explicitly provided, but noted to have lower viscosity | 10.8 | 92.5 | Nooshabadi et al., 2021 |

| 0.5 | ~1.2 (at 10 s⁻¹) | Not Available | Not Available | Quintana-Martinez et al., 2018 |

| 0.6 | Not explicitly provided, but noted to have higher viscosity | 8.5 | 96.2 | Nooshabadi et al., 2021 |

| 0.75 | ~2.5 (at 10 s⁻¹) | Not Available | Not Available | Quintana-Martinez et al., 2018 |

| 1.0 | ~4.5 (at 10 s⁻¹) | Not Available | Not Available | Quintana-Martinez et al., 2018 |

Note: The viscosity values from Quintana-Martinez et al. (2018) are estimations from graphical data presented in their study on emulsions also containing lecithin. The Emulsion Stability Index (ESI) and Mean Droplet Size are from Nooshabadi et al. (2021) for emulsions stabilized with this compound gum as the sole hydrocolloid.

Experimental Protocols

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion Stabilized with this compound Gum

This protocol describes the preparation of a model oil-in-water emulsion using this compound gum as a stabilizer.

Materials:

-

This compound gum powder

-

Vegetable oil (e.g., sunflower oil, soybean oil)

-

Distilled or deionized water

-

Preservative (e.g., sodium benzoate, potassium sorbate) - optional

-

High-shear mixer (e.g., homogenizer, rotor-stator mixer)

-

Beakers

-

Magnetic stirrer and stir bar

-

Weighing balance

Procedure:

-

Aqueous Phase Preparation:

-

Weigh the desired amount of distilled water into a beaker.

-

If using a preservative, dissolve it in the water.

-

Gradually add the pre-weighed this compound gum powder to the water while continuously stirring with a magnetic stirrer to prevent the formation of lumps. Using a high-shear mixer at a low speed during addition can also aid in dispersion.

-

Continue stirring for at least 1-2 hours at room temperature to ensure complete hydration of the this compound gum. The solution should appear viscous and homogeneous.

-

-

Oil Phase Preparation:

-

Weigh the desired amount of vegetable oil in a separate beaker.

-

-

Emulsification:

-

Place the beaker containing the aqueous phase under a high-shear mixer.

-

Start the mixer at a moderate speed.

-

Slowly add the oil phase to the aqueous phase in a thin stream.

-

Once all the oil has been added, increase the speed of the high-shear mixer to a high setting (e.g., 10,000 - 20,000 rpm).

-

Homogenize for a period of 5-10 minutes to ensure the formation of small, uniformly dispersed oil droplets.

-

-

Storage:

-

Transfer the prepared emulsion to a sealed container and store it under the desired conditions for stability testing.

-

Protocol for Evaluation of Emulsion Stability by Measuring Creaming Index

This protocol provides a method for quantifying the physical stability of an emulsion by measuring the extent of creaming over time.

Materials:

-

Graduated cylinders or transparent, flat-bottomed test tubes

-

Camera (optional, for photographic documentation)

-

Ruler or calipers

Procedure:

-

Pour a known volume (e.g., 10 mL) of the freshly prepared emulsion into a graduated cylinder or test tube immediately after preparation.

-

Seal the container to prevent evaporation.

-

Store the samples at a controlled temperature (e.g., room temperature, 4°C, or an elevated temperature for accelerated testing).

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), visually inspect the samples for signs of phase separation.

-

Measure the total height of the emulsion (Ht) and the height of the serum (lower, aqueous) layer (Hs).

-

Calculate the Creaming Index (CI) using the following formula:

CI (%) = (Hs / Ht) x 100

-

A lower creaming index indicates better emulsion stability.

Protocol for Particle Size Analysis of Emulsion Droplets by Laser Diffraction

This protocol outlines the procedure for measuring the size distribution of oil droplets in an emulsion using a laser diffraction particle size analyzer.

Materials:

-

Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)

-

Dispersion unit (wet)

-

Distilled water (as dispersant)

-

Pipettes

Procedure:

-

Ensure the laser diffraction instrument and the wet dispersion unit are clean and properly calibrated according to the manufacturer's instructions.

-

Fill the dispersion unit with distilled water.

-

Run a background measurement with only the dispersant to ensure there is no contamination.

-

Gently agitate the emulsion sample to ensure homogeneity.

-

Using a pipette, add a small, representative sample of the emulsion dropwise to the dispersant in the measurement chamber until the recommended obscuration level is reached. The instrument software will typically indicate the optimal obscuration range.

-

Allow the sample to circulate and stabilize within the instrument for a short period.

-

Perform the measurement. The instrument will measure the angular distribution of scattered light and use this to calculate the particle size distribution.

-

Record the mean droplet size (e.g., volume mean diameter, d₄₃, or surface area mean diameter, d₃₂) and the droplet size distribution curve.

-

Clean the instrument thoroughly between samples to prevent cross-contamination.

Protocol for Rheological Measurement of Emulsions

This protocol describes how to characterize the flow behavior of the emulsions using a rheometer.

Materials:

-

Rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)

-

Temperature control unit

-

Spatula

Procedure:

-

Set the rheometer to the desired measurement temperature (e.g., 25°C) and allow it to equilibrate.

-

Carefully place a sufficient amount of the emulsion sample onto the lower plate of the rheometer, avoiding the introduction of air bubbles.

-

Lower the upper geometry to the correct gap setting. Trim any excess sample from the edges.

-

Allow the sample to rest for a few minutes to allow for temperature equilibration and relaxation of any stresses induced during loading.

-

Steady Shear (Flow) Measurement:

-

Perform a steady shear rate sweep over a defined range (e.g., 0.1 to 100 s⁻¹).

-

Record the apparent viscosity as a function of the shear rate. This will indicate whether the emulsion exhibits Newtonian, shear-thinning, or shear-thickening behavior.

-

-

Oscillatory (Dynamic) Measurement (Optional):

-

First, conduct a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).

-

Then, perform a frequency sweep at a constant strain within the LVER.

-

Record the storage modulus (G') and loss modulus (G''). These parameters provide information about the elastic and viscous properties of the emulsion's structure.

-

-

Clean the geometries and plates thoroughly after each measurement.

Visualizations

Caption: Experimental workflow for preparing and evaluating this compound gum stabilized food emulsions.

Caption: Mechanism of emulsion stabilization by this compound gum in an oil-in-water system.

Application Notes and Protocols: Guar Gum as a Thickener in Pharmaceutical Suspensions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of guar gum as a thickening and suspending agent in pharmaceutical formulations. This document details the physicochemical properties, presents quantitative data on viscosity under various conditions, and offers detailed experimental protocols for the preparation and evaluation of this compound gum-based suspensions.

Introduction to this compound Gum in Pharmaceutical Suspensions

This compound gum is a natural, non-ionic polysaccharide derived from the seeds of Cyamopsis tetragonoloba. It is a galactomannan, meaning it is composed of a mannose backbone with galactose side chains. This structure allows this compound gum to hydrate rapidly in cold water, forming highly viscous, thixotropic solutions even at low concentrations.[1][2] Its "Generally Recognized As Safe" (GRAS) status, biocompatibility, and biodegradability make it a widely used excipient in the pharmaceutical industry.[3]

In pharmaceutical suspensions, this compound gum is primarily utilized to increase the viscosity of the vehicle, thereby slowing down the sedimentation of insoluble drug particles and ensuring dose uniformity.[2] Its shear-thinning (pseudoplastic) behavior is particularly advantageous, as the suspension exhibits high viscosity during storage for stability, but thins upon shaking for ease of pouring and administration.[4]

Physicochemical Properties and Mechanism of Action

The thickening effect of this compound gum is attributed to the hydrogen bonding between its long, entangled polymer chains and water molecules. This creates a viscous network that entraps and suspends the dispersed solid particles, preventing their rapid settling.

Caption: Mechanism of this compound gum as a suspending agent.

Quantitative Data

The viscosity of this compound gum solutions is influenced by several factors, including its concentration, the temperature of the medium, and the pH of the formulation.

Effect of Concentration on Viscosity

The viscosity of a this compound gum solution increases exponentially with its concentration.

| Concentration (% w/v) | Apparent Viscosity (cP) at 25°C |

| 0.2 | ~50 |

| 0.4 | ~200 |

| 0.6 | ~600 |

| 0.8 | ~1500 |

| 1.0 | ~3000-5000 |

Note: These are approximate values and can vary depending on the grade of this compound gum, shear rate, and other formulation components.

Effect of Temperature on Viscosity

The viscosity of a this compound gum solution generally decreases as the temperature increases. However, the initial hydration rate is faster at higher temperatures. For optimal viscosity, a temperature range of 25-40°C is often recommended.

| Temperature (°C) | Relative Viscosity of 0.5% w/v Solution |

| 25 | High |

| 37 | Significantly Lower than at 25°C |

| 50 | Lower |

Effect of pH on Viscosity

This compound gum solutions are stable over a wide pH range, typically from 1.5 to 10.5, and the viscosity remains relatively constant within this range.[4] However, the rate of hydration can be affected by pH.

| pH | Effect on Viscosity of a 0.5% w/v Solution |

| 1.5 - 10.5 | Fairly Constant |

| > 10.5 | Decrease in Viscosity |

Comparative Data: this compound Gum vs. Xanthan Gum

Both this compound gum and xanthan gum are common suspending agents. Their rheological properties differ, which can influence the choice of thickener for a specific formulation.

| Property | This compound Gum | Xanthan Gum |

| Concentration for Similar Viscosity | Higher concentration may be needed | Achieves high viscosity at lower concentrations |

| Shear-Thinning Behavior | Pronounced | More pronounced |

| Temperature Stability | Viscosity decreases with increasing temperature | More stable viscosity across a wider temperature range |

| pH Stability | Stable over a wide range (1.5-10.5) | Stable over a very wide pH range (2-12) |

| Clarity | Forms translucent solutions | Forms clearer solutions |

| Sedimentation Rate | Generally higher than xanthan gum at similar viscosity | Generally lower than this compound gum at similar viscosity |

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of a pharmaceutical suspension using this compound gum as a thickener.

Preparation of a Pharmaceutical Suspension

This protocol outlines the steps for preparing a 100 mL batch of a model suspension.

Caption: Workflow for preparing a pharmaceutical suspension.

Materials and Equipment:

-

Active Pharmaceutical Ingredient (API)

-

This compound Gum

-

Purified Water (or other aqueous vehicle)

-

Wetting agent (e.g., glycerin, propylene glycol)

-

Preservatives, buffers, sweeteners, etc. (as required)

-

Beakers

-

Graduated cylinders

-

Mortar and pestle

-

High-shear mixer (e.g., Silverson) or overhead stirrer

-

Magnetic stirrer and stir bar

-

Spatulas

-

Weighing balance

Procedure:

-

Preparation of the Vehicle:

-

In a beaker, combine a portion (approximately 70%) of the purified water with any soluble excipients such as preservatives, buffers, and sweeteners.

-

Stir with a magnetic stirrer until all components are dissolved.

-

-

Dispersion and Hydration of this compound Gum:

-

While vigorously agitating the vehicle with a high-shear mixer or overhead stirrer at a high speed, slowly and carefully sprinkle the pre-weighed this compound gum powder into the vortex.[5] This rapid addition and high shear help to prevent the formation of lumps.

-

Continue mixing for 5-10 minutes to ensure complete dispersion.

-

Reduce the mixing speed and allow the solution to stand for a specified period (e.g., 30-60 minutes) to allow for complete hydration of the this compound gum. The solution should appear viscous and uniform.

-

-

Preparation of the API Slurry:

-

In a mortar, place the weighed API powder.

-

Add a small amount of a suitable wetting agent and levigate to form a smooth, uniform paste. This step is crucial for ensuring that the hydrophobic API particles are easily dispersed in the aqueous vehicle.

-

-

Combining the Phases:

-

Gradually add the hydrated this compound gum solution to the API paste in the mortar while triturating continuously to form a smooth slurry.

-

Transfer the slurry from the mortar to a graduated cylinder.

-

Rinse the mortar with the remaining portion of the vehicle and add the rinsings to the graduated cylinder to ensure the complete transfer of the drug.

-

-

Final Volume Adjustment and Homogenization:

-

Add the remaining vehicle to the graduated cylinder to make up the final volume.

-

Transfer the contents to a final container and mix thoroughly to ensure homogeneity.

-

Viscosity Measurement

Equipment:

Procedure:

-

Instrument Setup:

-

Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

-

Select a spindle and rotational speed appropriate for the expected viscosity of the suspension. For a moderately viscous suspension, an RV series spindle might be suitable.

-

-

Sample Preparation:

-

Pour a sufficient amount of the suspension into a beaker to immerse the spindle up to the immersion mark.

-

Allow the sample to equilibrate to the desired temperature (e.g., 25°C) in a temperature-controlled water bath.

-

-

Measurement:

-

Lower the viscometer head so that the spindle is immersed in the suspension up to the mark.

-

Start the motor at the selected speed.

-

Allow the reading to stabilize (typically 30-60 seconds).

-

Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).

-

It is advisable to take readings at multiple rotational speeds to characterize the shear-thinning behavior of the suspension.

-

Stability Testing: Sedimentation Volume

Procedure:

-

Pour 100 mL of the prepared suspension into a 100 mL graduated cylinder.

-

Store the cylinder at a controlled temperature and protect it from light and agitation.

-

At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and then daily), record the volume of the sediment (Vu).

-

The sedimentation volume (F) is calculated using the following formula:

-

F = Vu / Vo

-

Where:

-

F is the sedimentation volume (a ratio, therefore unitless).

-

Vu is the ultimate volume of the sediment.

-

Vo is the original volume of the suspension (100 mL).

-

-

-

A higher value of F (closer to 1) indicates a more stable suspension with less sedimentation.[8]

Stability Testing: Redispersibility

Procedure:

-

After a set period of storage, gently invert the graduated cylinder containing the suspension through 180 degrees.

-

Count the number of inversions required to completely resuspend the sediment.

-